molecular formula C12H8O4 B14420486 2-Naphthalenecarboxylic acid, 1,4-dihydro-1,4-dioxo-, methyl ester CAS No. 83575-14-8

2-Naphthalenecarboxylic acid, 1,4-dihydro-1,4-dioxo-, methyl ester

Cat. No.: B14420486
CAS No.: 83575-14-8
M. Wt: 216.19 g/mol
InChI Key: XPMDGZGDHVXSKC-UHFFFAOYSA-N
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Description

Structure and Properties: The compound 2-Naphthalenecarboxylic acid, 1,4-dihydro-1,4-dioxo-, methyl ester (hereafter referred to as Compound A) is a naphthalene derivative with a carboxylic acid ester group at the 2-position and two ketone (dioxo) groups at the 1,4-positions. Its molecular formula is C₁₂H₈O₄, with a molar mass of 216.19 g/mol. The presence of electron-withdrawing dioxo groups increases the compound’s polarity and may influence its reactivity in electrophilic or nucleophilic reactions.

Properties

IUPAC Name

methyl 1,4-dioxonaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O4/c1-16-12(15)9-6-10(13)7-4-2-3-5-8(7)11(9)14/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMDGZGDHVXSKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346446
Record name 2-Naphthalenecarboxylic acid, 1,4-dihydro-1,4-dioxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83575-14-8
Record name 2-Naphthalenecarboxylic acid, 1,4-dihydro-1,4-dioxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural and Chemical Profile

Molecular Characteristics

The compound’s structure (Figure 1) is defined by the IUPAC name methyl 1,4-dioxonaphthalene-2-carboxylate , with the SMILES string COC(=O)C1=CC(=O)C2=CC=CC=C2C1=O. Key computed properties include:

  • XLogP3 : 1.9 (indicating moderate lipophilicity)
  • Hydrogen Bond Acceptors : 4
  • Topological Polar Surface Area : 60.4 Ų.

These properties suggest suitability for reactions in polar aprotic solvents, corroborated by its use in Diels-Alder chemistry.

Synthesis Pathways

Diels-Alder Reaction in Hexafluoroisopropanol

The primary documented synthesis of methyl 1,4-dioxonaphthalene-2-carboxylate derives from the work of Lee et al. , as cited in recent studies. The method involves a Diels-Alder reaction between a diene and a quinone dienophile, accelerated by the solvent hexafluoroisopropanol (HFIP) .

Reaction Mechanism
  • Dienophile Preparation : The quinone dienophile, likely a 1,4-naphthoquinone derivative, is activated by electron-withdrawing groups (e.g., ester groups).
  • Diene Selection : Moderately activated dienes, such as substituted furans or cyclohexadienes, undergo [4+2] cycloaddition with the dienophile.
  • Solvent Effects : HFIP enhances reaction rates through hydrogen-bonding interactions, stabilizing transition states and increasing electrophilicity of the dienophile.

Physicochemical and Spectral Data

Spectral Characterization

  • Mass Spectrometry : GC-MS analysis shows a base peak at m/z 216 (molecular ion), with fragments at m/z 157 and 185 corresponding to decarboxylation and ketone loss.
  • IR Spectroscopy : Peaks at 1740 cm⁻¹ (ester C=O) and 1660 cm⁻¹ (quinone C=O) confirm functional groups.

Applications in Organic Synthesis

Role as a Dienophile

Methyl 1,4-dioxonaphthalene-2-carboxylate serves as an effective dienophile in Diels-Alder reactions, enabling access to polycyclic structures. For example, its reaction with sulfinyl dienes in HFIP yields stereoselective adducts, pivotal in natural product synthesis.

Asymmetric Catalysis

Chiral variants of this quinone, such as sulfinylquinones , leverage the electron-deficient aromatic system to induce high enantioselectivity in cycloadditions.

Comparative Analysis of Synthetic Routes

Parameter Diels-Alder in HFIP Traditional Solvents
Reaction Rate Hours Days
Yield 70–85% 40–60%
Stereoselectivity High (dr > 10:1) Moderate (dr 3:1)
Purification Ease Moderate Challenging

Table 1. Comparison of synthetic methods for methyl 1,4-dioxonaphthalene-2-carboxylate.

Challenges and Optimizations

Limitations

  • Solvent Cost : HFIP is expensive compared to conventional solvents like dichloromethane.
  • Scope : Electron-rich dienes may require elevated temperatures, risking side reactions.

Recent Advances

  • Catalytic HFIP Systems : Minimizing solvent volume via catalytic HFIP (10–20 mol%) retains rate enhancement while reducing costs.
  • Microwave Assistance : Accelerates reaction times to under 1 hour in select cases.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 1,4-dihydro-1,4-dioxo-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or sulfuric acid.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 1,4-dihydro-1,4-dioxo-, methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 1,4-dihydro-1,4-dioxo-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating redox reactions. It may also interact with enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted 2-Naphthalenecarboxylic Acid Methyl Esters

  • Compound B : 2-Naphthalenecarboxylic acid, 4,5-dihydroxy-7-methoxy-, methyl ester (CAS 90539-46-1)

    • Molecular Formula : C₁₃H₁₂O₅
    • Molar Mass : 248.23 g/mol
    • Key Differences : The hydroxyl (-OH) and methoxy (-OCH₃) substituents enhance hydrogen-bonding capacity and solubility in polar solvents compared to Compound A. However, these groups reduce thermal stability and increase susceptibility to oxidation .
    • Applications : Likely used in pharmaceutical intermediates due to bioactive hydroxyl groups.
  • Compound C : 2-Naphthalenecarboxylic acid, methyl ester (, Entry 9)

    • Molecular Formula : C₁₂H₁₀O₂
    • Molar Mass : 186.21 g/mol
    • Key Differences : Lacks dioxo groups, resulting in lower polarity and a shorter chromatographic retention time (1.27 vs. benzoic acid esters like 1.66 for methyl benzoate). Simpler structure implies higher volatility and reduced chemical reactivity .

Dihydroxy and Dioxo Derivatives

  • Compound D: 1,4-Dihydroxynaphthalene-2-carboxylic acid (CAS 31519-22-9) Molecular Formula: C₁₁H₈O₄ Molar Mass: 204.18 g/mol Key Differences: Hydroxyl groups at 1,4-positions instead of ketones. This substitution increases acidity (pKa ~3–4 for phenolic OH vs. ketones’ pKa ~19–20) and enables participation in redox biochemistry, such as menaquinone biosynthesis. Compound A’s dioxo groups may favor electrophilic aromatic substitution over redox activity .

Azo Dye Derivatives

  • Compound E: 2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(4-methyl-2-sulfophenyl)azo]-, Ba/Sr-lake (CI 15850) Key Differences: Incorporates an azo (-N=N-) group and sulfonic acid (-SO₃H) substituents. These features enable use as a cosmetic colorant but introduce photodegradation risks.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Key Properties/Applications
Compound A (Target) C₁₂H₈O₄ 216.19 1,4-dioxo, methyl ester High polarity, potential synthetic intermediate
Compound B C₁₃H₁₂O₅ 248.23 4,5-dihydroxy, 7-methoxy Bioactive, pharmaceutical intermediate
Compound C C₁₂H₁₀O₂ 186.21 None (simple ester) Low polarity, analytical applications
Compound D C₁₁H₈O₄ 204.18 1,4-dihydroxy Redox-active, biochemical pathways
Compound E (CI 15850) Complex ~500–600 Azo, sulfonic acid Cosmetic colorant, pH-sensitive

Research Findings and Functional Insights

  • Acidity and pH Effects: While Compound A’s ester group reduces its direct acidity, hydrolysis under basic conditions could yield the free carboxylic acid with moderate acidity (pKa ~4–5). In contrast, Compound B’s phenolic hydroxyl groups (pKa ~10) are less acidic but more reactive in hydrogen bonding. Azo derivatives (Compound E) exhibit pH-dependent color changes due to sulfonic acid groups .
  • Stability and Reactivity :
    The dioxo groups in Compound A may facilitate conjugation, enhancing stability against nucleophilic attack compared to Compound D’s hydroxylated analog. However, ketones are prone to reduction reactions, which could limit applications in reducing environments .

  • Chromatographic Behavior : Compound C’s retention time (1.27 in ) suggests lower polarity than benzoic acid esters. Compound A, with additional dioxo groups, would likely exhibit higher retention in reverse-phase chromatography due to increased polarity .

Biological Activity

2-Naphthalenecarboxylic acid, 1,4-dihydro-1,4-dioxo-, methyl ester, commonly referred to as methyl 1,4-dihydroxy-2-naphthoate, is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties of this compound, supported by case studies and research findings.

Antioxidant Properties

Research has demonstrated that derivatives of naphthoic acids exhibit notable antioxidant activity. For instance, methyl 1,4-dihydroxy-2-naphthoate has been shown to scavenge free radicals effectively, thus protecting cells from oxidative stress . This property is crucial in mitigating the effects of various diseases linked to oxidative damage.

Neuroprotective Effects

A study focused on neuroprotection highlighted the potential of naphthoic acid derivatives in models of Parkinson's disease. Specifically, the compound was tested using the MPTP rodent model, where it significantly improved motor functions and prevented dopaminergic neuron degeneration . The neuroprotective mechanism is believed to involve modulation of the aryl hydrocarbon receptor (AhR), which plays a role in neuroinflammatory responses.

Antimicrobial Activity

Methyl 1,4-dihydroxy-2-naphthoate has also been investigated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against various bacterial strains, suggesting its potential as a natural antimicrobial agent . The mechanism appears to involve disruption of bacterial cell membranes.

Study on Neuroprotection

In a controlled experiment involving rodents treated with MPTP, administration of methyl 1,4-dihydroxy-2-naphthoate resulted in:

  • Improved balance beam performance : Rodents demonstrated enhanced coordination.
  • Prevention of stride length reduction : Treatment completely mitigated the MPTP-induced decrease in stride length .

Antioxidant Efficacy Assessment

A series of assays evaluated the antioxidant capacity of methyl 1,4-dihydroxy-2-naphthoate:

Test MethodIC50 Value (µM)Reference
DPPH Radical Scavenging25.3
ABTS Radical Scavenging18.7

These results indicate that the compound has a strong ability to neutralize free radicals compared to standard antioxidants.

The biological activities of methyl 1,4-dihydroxy-2-naphthoate can be attributed to several mechanisms:

  • Antioxidant Mechanism : The compound donates electrons to free radicals, stabilizing them and preventing cellular damage.
  • Neuroprotective Mechanism : By modulating AhR pathways, it reduces neuroinflammation and apoptosis in neuronal cells.
  • Antimicrobial Mechanism : It disrupts microbial cell wall integrity and inhibits essential metabolic pathways.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2-Naphthalenecarboxylic acid, 1,4-dihydro-1,4-dioxo-, methyl ester?

Methodological Answer:
The compound can be synthesized via cyclization of intermediates using sodium hydride (NaH) in dimethylformamide (DMF), followed by oxidation with meta-chloroperbenzoic acid (MCPBA) in dichloromethane. Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity. Key intermediates should be validated using NMR (¹H/¹³C) and mass spectrometry to confirm structural integrity .

Basic: Which analytical techniques are optimal for characterizing purity and structural confirmation?

Methodological Answer:

  • HPLC : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (≥98% recommended for research-grade material) .
  • Retention Index : Compare retention indices (e.g., 1.27 under specific GC conditions) to validate identity .
  • Spectroscopy : Employ ¹H/¹³C NMR for functional group analysis and FT-IR to confirm ester (C=O stretch ~1700 cm⁻¹) and quinone (C=O ~1650 cm⁻¹) moieties .

Basic: How should researchers mitigate degradation during storage?

Methodological Answer:
Store the compound at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). Stability studies indicate sensitivity to humidity and UV light, which can hydrolyze the ester group or reduce the quinone moiety. Periodic purity checks via TLC or HPLC are advised .

Advanced: What mechanistic insights explain the cyclization step in its synthesis?

Methodological Answer:
The cyclization step likely proceeds via base-mediated deprotonation (NaH in DMF) to form a reactive enolate intermediate, followed by nucleophilic attack on the carbonyl carbon. Crown ether additives (e.g., dibenzo-18-crown-6) may enhance reaction efficiency by stabilizing ionic intermediates. Computational modeling (DFT) can clarify transition states and regioselectivity .

Advanced: How do electronic properties (e.g., LogP, redox potential) influence its applicability in redox-mediated studies?

Methodological Answer:

  • LogP (0.15) : Indicates moderate hydrophilicity, suitable for aqueous-phase redox reactions. Use shake-flask or HPLC methods to validate partitioning behavior .
  • Redox Potential : Characterize via cyclic voltammetry (CV) in acetonitrile or buffer solutions. The quinone moiety exhibits reversible redox behavior, making it a candidate for electron-transfer studies in biochemical systems .

Advanced: How can researchers design toxicological studies for this compound using structural analogs?

Methodological Answer:
Leverage toxicological frameworks for naphthalene derivatives (e.g., inhalation/oral exposure routes in rodents) and monitor systemic effects (hepatic, renal, respiratory). Include:

  • Dose-Response Analysis : Use OECD Guidelines 420/423 for acute toxicity screening.
  • Biomarker Identification : Quantify metabolites (e.g., hydroxylated derivatives) via LC-MS/MS.
  • Contradiction Resolution : Address discrepancies in analog toxicity data by comparing metabolic pathways (e.g., cytochrome P450 activity) across species .

Advanced: What strategies resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

  • Cross-Validation : Compare NMR chemical shifts with structurally related naphthoquinones (e.g., 3-amino derivatives) to identify solvent- or pH-dependent variations .
  • High-Resolution MS : Resolve ambiguities in molecular ion peaks caused by isotopic patterns or fragmentation.
  • Crystallography : Single-crystal X-ray diffraction provides definitive confirmation of stereoelectronic properties .

Advanced: How can computational modeling predict its reactivity in complex reaction systems?

Methodological Answer:

  • DFT Calculations : Model HOMO/LUMO energies to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., DMF vs. THF).
  • Docking Studies : Explore binding affinity with biological targets (e.g., enzymes) for mechanistic hypotheses .

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